![molecular formula C19H21N7O6 B8081346 (2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B8081346.png)
(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound “(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid” is known as dihydrofolic acid. It is a derivative of folic acid (vitamin B9) and plays a crucial role in the synthesis of nucleic acids. Dihydrofolic acid is converted to tetrahydrofolic acid by the enzyme dihydrofolate reductase, which is essential for the production of purines and pyrimidines, the building blocks of DNA and RNA .
准备方法
Synthetic Routes and Reaction Conditions: Dihydrofolic acid can be synthesized through the reduction of folic acid. The reduction process typically involves the use of reducing agents such as sodium borohydride or catalytic hydrogenation under specific conditions to achieve the desired product .
Industrial Production Methods: In industrial settings, the production of dihydrofolic acid involves large-scale reduction processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and controlled reaction environments are common practices in industrial synthesis .
Types of Reactions:
Oxidation: Dihydrofolic acid can undergo oxidation to revert to folic acid.
Reduction: It is reduced to tetrahydrofolic acid by dihydrofolate reductase.
Substitution: Various substitution reactions can occur at the pteridine ring or the glutamate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Folic acid.
Reduction: Tetrahydrofolic acid.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Dihydrofolic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various folate derivatives.
Biology: It plays a vital role in cellular metabolism and is studied for its involvement in DNA synthesis and repair.
Medicine: Dihydrofolate reductase inhibitors, such as methotrexate, target dihydrofolic acid to treat cancer and autoimmune diseases.
Industry: It is used in the production of pharmaceuticals and as a nutritional supplement in fortified foods.
作用机制
Dihydrofolic acid exerts its effects primarily through its conversion to tetrahydrofolic acid by dihydrofolate reductase. This conversion is crucial for the synthesis of purines and pyrimidines, which are essential for DNA and RNA production. The inhibition of dihydrofolate reductase by drugs like methotrexate prevents the formation of tetrahydrofolic acid, thereby inhibiting nucleic acid synthesis and cell proliferation .
相似化合物的比较
Folic Acid: The oxidized form of dihydrofolic acid.
Tetrahydrofolic Acid: The reduced form of dihydrofolic acid.
Methotrexate: A dihydrofolate reductase inhibitor that targets dihydrofolic acid.
Comparison:
Folic Acid: Unlike dihydrofolic acid, folic acid is not directly involved in the synthesis of nucleic acids but must first be reduced to dihydrofolic acid.
Tetrahydrofolic Acid: It is the active form that participates directly in the synthesis of purines and pyrimidines.
Methotrexate: It inhibits the conversion of dihydrofolic acid to tetrahydrofolic acid, thereby blocking nucleic acid synthesis.
Dihydrofolic acid stands out due to its intermediate role in the folate metabolism pathway, making it a critical target for drugs designed to inhibit cell proliferation.
属性
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRNSSUDZOLUSN-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
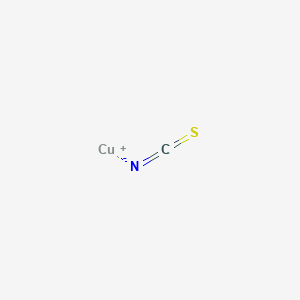
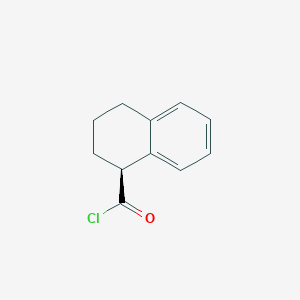
![3-Bromo-5-methylthieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B8081293.png)
![Methyl 3-(4-{[(tert-butoxycarbonyl)amino]methyl}-3-methoxyphenoxy)-4-methoxybenzoate](/img/structure/B8081301.png)
![Methyl 3-[4-(aminomethyl)-2-fluorophenoxy]-4-methoxybenzoate](/img/structure/B8081307.png)
![[(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]amine hydrochloride](/img/structure/B8081311.png)
![[2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]amine hydrochloride](/img/structure/B8081316.png)
![2-Morpholin-4-yl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B8081323.png)
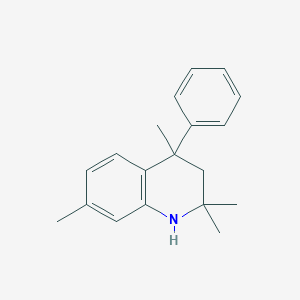
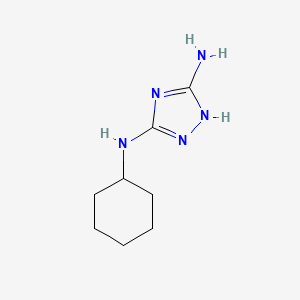
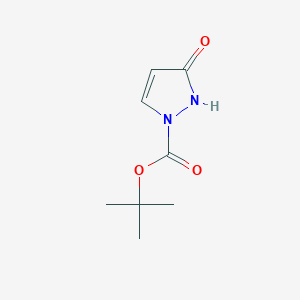
![4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonyl chloride](/img/structure/B8081360.png)
![2-methyl-4-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-5H-thieno[3,2-c][1,5]benzodiazepine](/img/structure/B8081367.png)
![2,3,5,6-tetradeuterio-4-[2-[(2R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B8081370.png)
